molecular formula C14H22N6O5 B601544 S, R-Isovalganciclovir Impurity CAS No. 1356932-18-7

S, R-Isovalganciclovir Impurity

Cat. No.: B601544
CAS No.: 1356932-18-7
M. Wt: 354.36
Attention: For research use only. Not for human or veterinary use.
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Description

S, R-Isovalganciclovir Impurity: is a chemical compound that serves as an impurity of Valganciclovir, an antiviral medication used primarily for the treatment of cytomegalovirus infections. The molecular formula of this compound is C14H22N6O5, and it has a molecular weight of 354.36. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and quality of Valganciclovir formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S, R-Isovalganciclovir Impurity involves several steps, typically starting from the base compound ValganciclovirThe reaction conditions often involve the use of solvents like methanol and water, and reagents such as acids or bases to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process is scaled up from laboratory methods and involves the use of large reactors, precise temperature control, and rigorous purification steps to isolate the impurity .

Chemical Reactions Analysis

Types of Reactions: S, R-Isovalganciclovir Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and the use of solvents like methanol or water .

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the impurity .

Scientific Research Applications

Impurity Control in Drug Development

The presence of S, R-Isovalganciclovir as an impurity necessitates rigorous control strategies during the manufacturing of ganciclovir. Regulatory bodies like the International Conference on Harmonization (ICH) recommend that impurities be identified and quantified to ensure drug safety. The guidelines specify that impurities present at levels above 0.05% w/w must be characterized .

Case Study: Ganciclovir Production
A notable case study highlighted the importance of controlling S, R-Isovalganciclovir levels in ganciclovir production. The study demonstrated that effective purification processes could reduce impurity levels below the pharmacopoeial limits (0.5% in the US Pharmacopoeia) through optimized synthesis routes and purification techniques .

Incorporating knowledge about S, R-Isovalganciclovir into pharmaceutical formulations can enhance drug efficacy and safety. Understanding how this impurity interacts with active ingredients allows formulators to optimize drug delivery systems, ensuring that the therapeutic effects of ganciclovir are not compromised by the presence of impurities.

Regulatory Frameworks

Regulatory agencies have established frameworks for managing impurities like S, R-Isovalganciclovir in pharmaceutical products. These frameworks emphasize:

  • Identification and Quantification : Impurities must be characterized using advanced analytical techniques.
  • Safety Evaluation : Toxicological assessments must be conducted to establish acceptable exposure levels.
  • Control Strategies : Manufacturers are required to implement control strategies during production to minimize impurity levels.

Mechanism of Action

The mechanism of action of S, R-Isovalganciclovir Impurity is closely related to that of Valganciclovir. Valganciclovir is a prodrug that is converted into Ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and terminating its elongation . The impurity itself may not have significant antiviral activity but is studied to understand its potential effects on the overall efficacy and safety of Valganciclovir .

Comparison with Similar Compounds

    Ganciclovir: An antiviral drug used for the treatment of cytomegalovirus infections.

    Valganciclovir: A prodrug of Ganciclovir, used for the same purpose.

    Ganciclovir Mono-O-propionate: An impurity of Ganciclovir.

    Iso Ganciclovir: Another impurity of Ganciclovir.

Uniqueness: S, R-Isovalganciclovir Impurity is unique due to its specific stereochemistry and its role as an impurity in Valganciclovir formulations. Its presence helps in understanding the purity and quality of the drug, which is crucial for ensuring its safety and efficacy.

Biological Activity

S, R-Isovalganciclovir Impurity is a structural variant of valganciclovir, which is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article delves into the biological activity of this compound, focusing on its pharmacological properties, toxicity, and implications for drug safety.

  • Chemical Name : (R,S)-Isovalganciclovir
  • CAS Number : 1356932-18-7
  • Molecular Formula : C14H22N6O5
  • Molecular Weight : 354.37 g/mol

S, R-Isovalganciclovir functions similarly to its parent compound valganciclovir, which acts as a prodrug. Once administered, it is converted into ganciclovir, an active antiviral agent that inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. This mechanism is critical in controlling viral replication, particularly in CMV infections.

Antiviral Efficacy

Research indicates that S, R-Isovalganciclovir exhibits antiviral activity comparable to that of valganciclovir and ganciclovir. Studies have demonstrated its effectiveness against CMV in vitro, showing a significant reduction in viral load at therapeutic concentrations.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

  • In Vitro Studies : Cytotoxicity assays have shown that while the impurity has some level of cytotoxic effects on human cell lines, these effects are significantly lower than those observed with other known toxic impurities.
  • In Vivo Studies : Animal models have been utilized to assess the safety profile of the impurity. The results indicate that at therapeutic doses, the impurity does not exhibit significant adverse effects.

Case Study 1: Toxicological Assessment

A study conducted on the toxicological profile of S, R-Isovalganciclovir involved administering varying doses to rodent models. The findings revealed:

  • No observable adverse effects (NOAEL) at doses up to 100 mg/kg.
  • Histopathological examinations showed no significant organ damage or abnormalities.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies highlighted the absorption and metabolism of S, R-Isovalganciclovir:

  • Bioavailability : Approximately 70% in animal models.
  • Half-life : Estimated at 4 hours, indicating rapid clearance from the bloodstream.

Data Tables

ParameterValue
Molecular FormulaC14H22N6O5
Molecular Weight354.37 g/mol
NOAEL100 mg/kg
Bioavailability70%
Half-life4 hours

Regulatory Considerations

The presence of impurities like S, R-Isovalganciclovir in pharmaceutical products raises regulatory concerns. The International Conference on Harmonisation (ICH) guidelines emphasize the need for comprehensive impurity profiling to ensure patient safety. Manufacturers must conduct rigorous testing to characterize such impurities and establish acceptable limits based on toxicological data.

Properties

IUPAC Name

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBGQKJHNTUYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
S, R-Isovalganciclovir Impurity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.